molecular formula C7H6ClFO2 B3040249 3-Chloro-5-fluoro-2-methoxyphenol CAS No. 1783971-79-8

3-Chloro-5-fluoro-2-methoxyphenol

Cat. No.: B3040249
CAS No.: 1783971-79-8
M. Wt: 176.57 g/mol
InChI Key: YKPHKCUHBFQMOX-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methoxyphenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a phenol ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methoxyphenol typically involves halogenation and methoxylation reactions. One common method includes the reaction of 3-chloro-5-fluoro-2-nitrophenol with methanol in the presence of a base to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using chlorinating and fluorinating agents. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-5-fluoro-2-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-fluoro-2-methoxyphenol is unique due to its specific combination of chlorine, fluorine, and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-chloro-5-fluoro-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPHKCUHBFQMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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